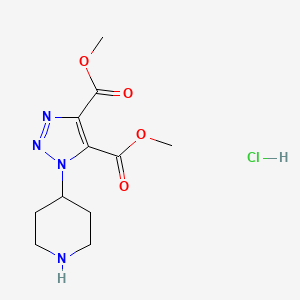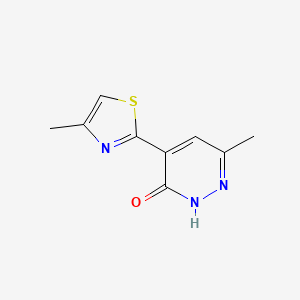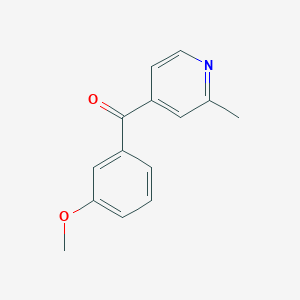
4-(3-Methoxybenzoyl)-2-methylpyridine
Vue d'ensemble
Description
The compound “4-(3-Methoxybenzoyl)-2-methylpyridine” is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a benzoyl group attached at the 4th position and a methyl group at the 2nd position of the pyridine ring . The benzoyl group also has a methoxy group at the 3rd position .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction, FT-IR, and NMR . These techniques help in understanding the crystalline nature, functional groups, and vibrational modes of the compound .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include processes like chlorination, treatment with amines, and other organic reactions .Applications De Recherche Scientifique
Crystallography and Molecular Interaction
Research on crystal structures, such as "4,4′-Bipyridine–2-methoxybenzoic acid," highlights the importance of molecular interactions like hydrogen bonding in forming complex crystal structures. These studies provide insights into how methoxybenzoic acid derivatives, including those similar to "4-(3-Methoxybenzoyl)-2-methylpyridine," participate in forming intricate molecular architectures. Such information is crucial for understanding compound behavior in different environments and can guide the design of new materials with desired properties (X. Qian & F. Liu, 2012).
Organic Synthesis and Chemical Reactivity
In the realm of organic synthesis, research into the reactivity and synthesis of methoxybenzyl and methoxyphenyl derivatives, akin to "this compound," sheds light on the development of novel compounds with potential biological or material applications. Studies on the synthesis of new pyridazinyl sulfonamide derivatives, for example, demonstrate the utility of methoxybenzyl groups in generating compounds with significant antibacterial activities (M. Mohamed, 2007).
Photodynamic Therapy
The synthesis and characterization of new zinc phthalocyanine derivatives, which include methoxybenzylidene amino groups, underscore the potential of methoxybenzoyl derivatives in medical applications such as photodynamic therapy for cancer treatment. These compounds exhibit promising properties, including high singlet oxygen quantum yields, indicating their suitability as Type II photosensitizers (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Material Science
In material science, the investigation of compounds containing methoxybenzoic acid derivatives aids in understanding the structural basis of luminescence and energy transfer in materials. Such studies can lead to the development of novel luminescent materials or enhance the efficiency of existing ones. The research on europium and terbium ortho-, meta-, and para-methoxybenzoates exemplifies this, revealing how methoxy groups influence the luminescence properties and energy transfer processes, potentially guiding the design of efficient organic light-emitting diodes (OLEDs) (K. Zhuravlev et al., 2011).
Propriétés
IUPAC Name |
(3-methoxyphenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-8-12(6-7-15-10)14(16)11-4-3-5-13(9-11)17-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQRJPJBUYDREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-8-fluoro-4-{[(2-methylpyrimidin-4-yl)methyl]amino}quinoline-3-carbonitrile](/img/structure/B1463231.png)
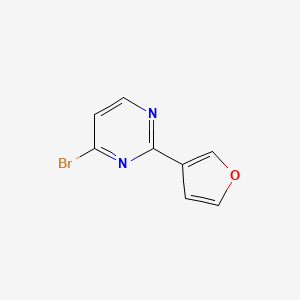
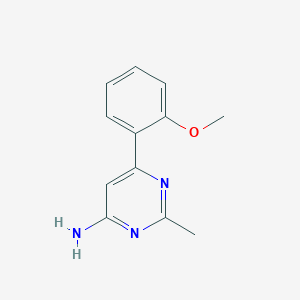





![(2E)-1-N-methyl-2-N-[(3-nitrophenyl)methylidene]benzene-1,2-diamine](/img/structure/B1463247.png)
